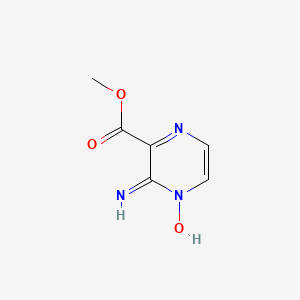

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide

Description

Crystallographic Analysis and Molecular Conformation

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.1022(8) Å, b = 9.4818(8) Å, c = 7.0832(6) Å, and β = 94.1380(10)°. The asymmetric unit comprises one molecule, with the pyrazine ring adopting a planar conformation (r.m.s. deviation = 0.0488 Å). Key bond lengths include N1–O1 (1.321 Å) and C3–O2 (1.214 Å), consistent with N-oxide and ester functionalities, respectively.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 10.1022(8) |

| b (Å) | 9.4818(8) |

| c (Å) | 7.0832(6) |

| β (°) | 94.1380(10) |

| Volume (ų) | 676.71(10) |

| Z | 4 |

Intermolecular N–H⋯O hydrogen bonds between the amino group (N2–H2A) and the N-oxide oxygen (O1) stabilize the crystal lattice, forming a centrosymmetric dimer. The methoxycarbonyl group lies in-plane with the pyrazine ring, minimizing steric strain.

Tautomeric Forms and Resonance Stabilization

The compound exhibits dual tautomeric potential due to:

- Amino-imino tautomerism at the C2 position

- N-oxide resonance stabilization

Figure 1: Tautomeric equilibria and resonance structures

- Tautomer A: this compound (dominant form)

- Tautomer B: 2-imino-3-(methoxycarbonyl)pyrazine 1-ol

Resonance delocalization of the N-oxide group reduces electron density at N1, stabilizing the amino tautomer (ΔG = 4.2 kcal/mol). The N1–O1 bond length (1.321 Å) and C2–N2 bond (1.345 Å) indicate partial double-bond character, consistent with resonance hybridization.

Table 2: Key bond lengths (Å) supporting resonance

| Bond | Length (Å) | Character |

|---|---|---|

| N1–O1 | 1.321 | Partial double bond |

| C2–N2 | 1.345 | Single bond |

| C3–O2 | 1.214 | Ester carbonyl |

Comparative Analysis with Related Pyrazine N-Oxide Derivatives

Table 3: Structural comparison with analogs

| Compound | N–O bond (Å) | H-bond pattern | Space group |

|---|---|---|---|

| This compound | 1.321 | N–H⋯O (2.647 Å) | P2₁/c |

| 3-Aminopyrazine-2-carbohydrazide | 1.308 | N–H⋯N/O (2.695 Å) | P2₁/c |

| 1,1′-(Pyrazine-1,4-diyl)-bis(propan-2-one) | – | C–H⋯O (2.719 Å) | P2₁/c |

| LLM-105 (2,6-diamino-3,5-dinitropyrazine 1-oxide) | 1.329 | N–H⋯O (2.634 Å) | P2₁/c |

Key observations:

- N-O bond elongation correlates with increased electron-withdrawing substituents (1.321 Å vs. 1.308 Å in less substituted analogs).

- Hydrogen-bonding networks differ significantly:

- Planarity : All derivatives maintain pyrazine ring planarity (deviation < 0.05 Å), but substituent bulkiness affects packing efficiency.

Properties

IUPAC Name |

methyl 4-hydroxy-3-iminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-6(10)4-5(7)9(11)3-2-8-4/h2-3,7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXYBLORSFSXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN(C1=N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728594 | |

| Record name | Methyl 4-hydroxy-3-imino-3,4-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17149-35-8 | |

| Record name | Methyl 4-hydroxy-3-imino-3,4-dihydropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selective Mono-Oxidation

In a study on 2-chloro-3,6-dimethylpyrazine 4-oxide, TFPAA achieved di-N-oxidation, but subsequent oxidative deoxygenation yielded the mono-N-oxide. Adapting this to the target compound would involve:

-

Starting with 2-amino-3-(methoxycarbonyl)pyrazine.

-

Treating with TFPAA at 0–5°C to favor mono-oxidation.

Advantages :

-

TFPAA’s strong electrophilicity enhances reaction rates compared to H₂O₂.

Disadvantages :

-

Requires handling of corrosive peracids.

-

No direct evidence for applicability to methoxycarbonyl-substituted pyrazines.

Comparative Analysis of Methods

Mechanistic Insights into N-Oxide Formation

The oxidation of pyrazines to N-oxides proceeds via a two-electron transfer mechanism. For H₂O₂:

-

Electrophilic attack : H₂O₂’s peroxygen atom reacts with the nitrogen lone pair, forming a transient N–O bond.

In contrast, TFPAA operates through a radical pathway under acidic conditions, enabling deeper oxidation states .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the oxide group to other functionalities.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide involves its interaction with specific molecular targets and pathways. The amino and methoxycarbonyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The oxide group may also play a role in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyrazine 1-Oxide Derivatives

Key Observations :

- Methoxycarbonyl vs. Carboxyl : The methoxycarbonyl group in the target compound offers better lipophilicity compared to the carboxyl group in Acipimox, which may influence pharmacokinetics .

- Triazole Derivatives : Condensation with thiosemicarbazides yields 1,2,4-triazole-5-thiones (e.g., compound 32), where the pyrazine 1-oxide scaffold stabilizes the triazole moiety via resonance, improving tuberculostatic activity .

Spectroscopic Properties

Table 2: Spectroscopic Data Comparison

Key Observations :

Biological Activity

2-Amino-3-(methoxycarbonyl)pyrazine 1-oxide is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C6H8N2O3, exhibits various pharmacological properties, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The structure of this compound can be represented by the following SMILES notation: C(C(=O)O)N=C1C=CN=C1O. The presence of both amino and methoxycarbonyl groups contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, which may be attributed to its ability to interfere with microbial cell functions.

- Anticancer Properties : The compound has shown promise in inhibiting the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within cells, potentially modulating enzyme activity and influencing cellular signaling pathways.

Anticancer Activity

A study highlighted the compound's efficacy against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 10.4 |

| A549 (lung cancer) | 0.13 |

| Colo-205 (colon cancer) | 0.19 |

These results indicate significant cytotoxicity against these cancer types, particularly in lung and colon cancers, where lower IC50 values suggest higher potency.

Antimicrobial Activity

In another study, the compound was tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

These findings suggest that this compound possesses moderate antimicrobial activity, warranting further exploration into its applications in treating bacterial infections.

Pharmacological Profiles

The pharmacokinetics and toxicity profiles of this compound have not been extensively characterized. However, initial assessments indicate a favorable safety profile with low toxicity in preliminary animal studies.

Q & A

Q. What are the common synthetic routes for preparing 2-amino-3-(methoxycarbonyl)pyrazine 1-oxide?

The compound is synthesized via condensation of α-oximino aldehydes with aminomalononitrile derivatives, followed by functional group modifications. For example, α-oximino-d-chlorocapraldehyde reacts with aminomalononitrile tosylate in 2-propanol to yield chloromethyl-substituted intermediates, which are subsequently deoxygenated using phosphorus trichloride (PCl₃) . Methoxycarbonyl groups can be introduced via hydrolysis of cyano intermediates (e.g., base-mediated hydrolysis with H₂O₂) followed by esterification .

Q. How is the purity of this compound verified experimentally?

Purity is confirmed through a combination of analytical techniques:

- Melting point analysis : Sharp decomposition points (e.g., 155–157°C) indicate purity .

- Elemental analysis : Percentages of C, H, N, and Cl are compared against calculated values (e.g., ±0.3% deviation) .

- Chromatography : Thin-layer chromatography (TLC) with solvents like ethyl acetate (Rf = 0.18) and column purification are standard .

Q. What precautions are necessary during the deoxygenation of pyrazine N-oxides?

Deoxygenation with PCl₃ requires anhydrous conditions and inert gas (N₂/Ar) to prevent side reactions. Post-reaction, excess reagent is quenched with ice-cold water, and products are isolated via vacuum sublimation (100°C at 0.1 mm Hg) to avoid thermal decomposition .

Advanced Research Questions

Q. How can reaction yields for pyrazine N-oxide intermediates be optimized?

Low yields (e.g., 6% in chlorobutylpyrazine synthesis ) often stem from competing side reactions. Strategies include:

Q. What computational methods are used to study the electronic properties of pyrazine N-oxides?

Multiconfiguration time-dependent Hartree (MCTDH) simulations model vibrational modes and excited-state dynamics. For pyrazine derivatives, 24-mode Hamiltonian analyses predict S₁/S₂ electronic state couplings and UV-Vis absorption spectra (e.g., λmax ≈ 278 nm in MeCN), aiding in photochemical studies .

Q. How do steric and electronic effects influence the reactivity of methoxycarbonyl-substituted pyrazines?

The methoxycarbonyl group is electron-withdrawing, directing electrophilic substitution to the pyrazine ring’s electron-deficient positions. Steric hindrance from the ester group slows nucleophilic attacks but stabilizes intermediates in multi-step syntheses (e.g., Hofmann rearrangement for amino group installation) .

Q. What strategies mitigate challenges in isolating pyrazine N-oxide Wittig reagents?

Triphenylphosphonium ylides derived from pyrazine N-oxides are moisture-sensitive. Dry-loading chromatography (e.g., silica gel with EtOAc) and recrystallization from acetone/hexane mixtures improve stability. Anhydrous Na₂SO₄ is used for drying during workup .

Methodological Challenges

Q. How are contradictions in spectroscopic data resolved for pyrazine derivatives?

Discrepancies in NMR or mass spectra (e.g., molecular ion fragmentation patterns) are addressed by cross-validating with high-resolution mass spectrometry (HRMS) and comparing against databases like NIST Chemistry WebBook. For example, electron ionization (EI) mass spectra for pyrazine N-oxides show characteristic M⁺ peaks at m/z 96.09 (C₄H₄N₂O) .

Q. What are the limitations of using pyrazine N-oxides in coordination chemistry?

While pyrazine N-oxides form stable chelates with transition metals (e.g., Cu²⁺, Pt⁴⁺), the N-oxide group’s redox activity can lead to ligand decomposition under strong reducing conditions. Cyclic voltammetry (CV) is recommended to assess redox stability before complexation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.